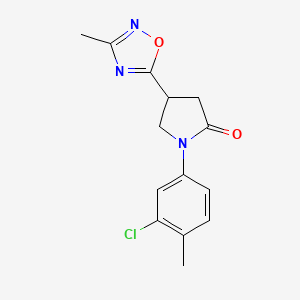
1-(3-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C14H14ClN3O2 and its molecular weight is 291.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone core substituted with a chloro-methylphenyl group and an oxadiazole moiety. The presence of these functional groups is believed to contribute to its diverse biological activities.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H15ClN4O2 |
| Molecular Weight | 304.75 g/mol |
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a wide range of biological activities. These include:
- Anticancer Activity : Compounds with oxadiazole derivatives have shown promising results against various cancer cell lines. For instance, derivatives have been reported to have IC50 values in the micromolar range against human tumor cell lines such as HeLa and CaCo-2 .
- Antimicrobial Properties : Oxadiazole derivatives are known for their antibacterial and antifungal activities. They have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics .
- Anti-inflammatory Effects : Some studies suggest that oxadiazole-containing compounds can inhibit pro-inflammatory pathways, potentially making them candidates for treating inflammatory diseases .
The precise mechanism of action for this specific compound is not fully elucidated; however, it is hypothesized to involve:
- Enzyme Inhibition : The oxadiazole moiety may interact with enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in cellular signaling and cancer progression .
- Receptor Modulation : The compound may modulate various receptors involved in signaling pathways related to cell proliferation and apoptosis.
- Cytotoxic Effects : In vitro studies have shown that the compound can induce cytotoxicity in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .
Anticancer Activity
A study evaluated the anticancer properties of several oxadiazole derivatives, including the target compound. It was found that the compound exhibited significant cytotoxicity against a panel of human cancer cell lines with varying IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.12 |
| CaCo-2 | 8.45 |
| MCF-7 | 6.78 |
These results suggest that the compound has potential as an anticancer agent.
Antimicrobial Activity
In another study assessing antimicrobial properties, the compound was tested against both gram-positive and gram-negative bacteria:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
The results indicate that the compound has moderate antibacterial activity.
属性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-8-3-4-11(6-12(8)15)18-7-10(5-13(18)19)14-16-9(2)17-20-14/h3-4,6,10H,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDGDXQYBQOOJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














